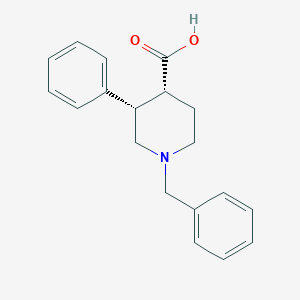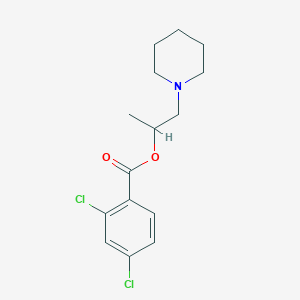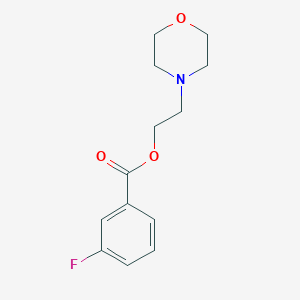
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, also known as CL-211, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in various physiological processes, including learning and memory. The purpose of
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide exerts its pharmacological effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide reduces the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and oxidative stress. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models, including a reduction in oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide may have neuroprotective and neuroregenerative properties.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, including further investigation of its therapeutic potential in neurological and psychiatric disorders, as well as its mechanism of action and pharmacokinetics. Additionally, there may be opportunities to develop new derivatives of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide with improved potency, selectivity, and pharmacological properties. Finally, studies on the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide will be needed to determine its suitability for clinical use.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-adamantanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to yield N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may be a promising drug candidate for further development.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24ClNO3/c1-23-16-7-15(17(24-2)6-14(16)20)21-18(22)19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI Key |
XWOWAHWYUPQCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)





![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)

